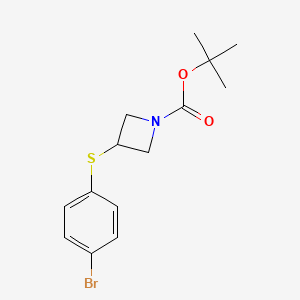
5-氨基-1-(3-溴苯基)-3-甲基-1H-吡唑-4-腈
描述
5-Amino-1-(3-bromophenyl)-3-methyl-1H-pyrazole-4-carbonitrile is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry
科学研究应用
5-Amino-1-(3-bromophenyl)-3-methyl-1H-pyrazole-4-carbonitrile has several applications in scientific research:
作用机制
Target of Action
The primary targets of 5-Amino-1-(3-bromophenyl)-3-methyl-1H-pyrazole-4-carbonitrile are Leishmania aethiopica and Plasmodium berghei . These organisms are the causative agents of leishmaniasis and malaria, respectively .
Mode of Action
The compound interacts with its targets by inhibiting their growth and proliferation .
Biochemical Pathways
The compound affects the biochemical pathways of the target organisms, leading to their death .
Pharmacokinetics
The compound’s effectiveness against leishmania aethiopica and plasmodium berghei suggests that it has good bioavailability .
Result of Action
The compound’s action results in the death of the target organisms, thereby alleviating the symptoms of leishmaniasis and malaria . Specifically, the compound has been shown to display superior antipromastigote activity, being 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate, respectively .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. It is likely that factors such as temperature, pH, and the presence of other substances could impact the compound’s effectiveness .
生化分析
Biochemical Properties
5-Amino-1-(3-bromophenyl)-3-methyl-1H-pyrazole-4-carbonitrile plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The interactions between 5-Amino-1-(3-bromophenyl)-3-methyl-1H-pyrazole-4-carbonitrile and these biomolecules are primarily based on binding affinities and structural compatibility .
Cellular Effects
The effects of 5-Amino-1-(3-bromophenyl)-3-methyl-1H-pyrazole-4-carbonitrile on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to alter the expression of specific genes involved in cell growth and differentiation. Additionally, 5-Amino-1-(3-bromophenyl)-3-methyl-1H-pyrazole-4-carbonitrile can impact cellular metabolism by inhibiting key enzymes, leading to changes in metabolic flux and energy production .
Molecular Mechanism
The molecular mechanism of action of 5-Amino-1-(3-bromophenyl)-3-methyl-1H-pyrazole-4-carbonitrile involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. These interactions can lead to enzyme inhibition or activation, depending on the target enzyme. Additionally, 5-Amino-1-(3-bromophenyl)-3-methyl-1H-pyrazole-4-carbonitrile can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Amino-1-(3-bromophenyl)-3-methyl-1H-pyrazole-4-carbonitrile can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 5-Amino-1-(3-bromophenyl)-3-methyl-1H-pyrazole-4-carbonitrile remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to this compound can lead to sustained changes in cellular processes, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 5-Amino-1-(3-bromophenyl)-3-methyl-1H-pyrazole-4-carbonitrile vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enzyme inhibition and modulation of cellular processes. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic functions. Threshold effects have been observed, indicating that there is a specific dosage range within which 5-Amino-1-(3-bromophenyl)-3-methyl-1H-pyrazole-4-carbonitrile is effective without causing harm .
Metabolic Pathways
5-Amino-1-(3-bromophenyl)-3-methyl-1H-pyrazole-4-carbonitrile is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, influencing the overall metabolic flux. For example, this compound can inhibit enzymes involved in the synthesis of certain metabolites, leading to changes in metabolite levels. The interactions between 5-Amino-1-(3-bromophenyl)-3-methyl-1H-pyrazole-4-carbonitrile and these enzymes are crucial for understanding its metabolic effects .
Transport and Distribution
The transport and distribution of 5-Amino-1-(3-bromophenyl)-3-methyl-1H-pyrazole-4-carbonitrile within cells and tissues are essential for its activity. This compound is transported by specific transporters and binding proteins, which facilitate its localization and accumulation in target tissues. The distribution of 5-Amino-1-(3-bromophenyl)-3-methyl-1H-pyrazole-4-carbonitrile can affect its overall efficacy and impact on cellular processes .
Subcellular Localization
The subcellular localization of 5-Amino-1-(3-bromophenyl)-3-methyl-1H-pyrazole-4-carbonitrile is critical for its activity and function. This compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications. The localization of 5-Amino-1-(3-bromophenyl)-3-methyl-1H-pyrazole-4-carbonitrile can influence its interactions with biomolecules and its overall impact on cellular processes .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-(3-bromophenyl)-3-methyl-1H-pyrazole-4-carbonitrile typically involves a multi-step process. One common method is the cyclo-condensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine. This reaction is often carried out in the presence of a catalyst, such as alumina–silica-supported manganese dioxide, under mild conditions . The reaction yields the desired pyrazole derivative in high yields (86-96%).
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow processing techniques. This method allows for better control over reaction conditions and improves the overall yield and purity of the product . The use of recyclable catalysts and green solvents further enhances the sustainability of the production process.
化学反应分析
Types of Reactions
5-Amino-1-(3-bromophenyl)-3-methyl-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Molecular hydrogen with palladium or platinum catalysts.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Pyrazoline and pyrazolidine derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
相似化合物的比较
Similar Compounds
- 5-Amino-1-(3-chlorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile
- 5-Amino-1-(3-fluorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile
- 5-Amino-1-(3-methylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile
Uniqueness
The presence of the bromine atom in 5-Amino-1-(3-bromophenyl)-3-methyl-1H-pyrazole-4-carbonitrile imparts unique electronic and steric properties, making it distinct from its chloro, fluoro, and methyl analogs. These differences can influence the compound’s reactivity, biological activity, and overall efficacy in various applications .
属性
IUPAC Name |
5-amino-1-(3-bromophenyl)-3-methylpyrazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN4/c1-7-10(6-13)11(14)16(15-7)9-4-2-3-8(12)5-9/h2-5H,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMFBOTSACKFHNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C#N)N)C2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00674826 | |
| Record name | 5-Amino-1-(3-bromophenyl)-3-methyl-1H-pyrazole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00674826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1072944-89-8 | |
| Record name | 5-Amino-1-(3-bromophenyl)-3-methyl-1H-pyrazole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00674826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![4,5,6,7-Tetrahydrobenzo[d]isoxazol-3-amine](/img/structure/B581180.png)





